molecular formula C11H18N4O B165637 N4-(2-Morpholinoethyl)pyridine-3,4-diamine CAS No. 1235440-71-7

N4-(2-Morpholinoethyl)pyridine-3,4-diamine

Cat. No.: B165637
CAS No.: 1235440-71-7
M. Wt: 222.29 g/mol
InChI Key: MJRBSCNJGKZPSX-UHFFFAOYSA-N
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Description

N4-(2-Morpholinoethyl)pyridine-3,4-diamine: is an organic compound with the chemical formula C11H18N4O. It is a white or off-white solid that is soluble in some organic solvents . This compound is known for its unique structure, which includes a morpholine ring attached to a pyridine ring via an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(2-Morpholinoethyl)pyridine-3,4-diamine typically involves the reaction of 3,4-diaminopyridine with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like potassium carbonate is used to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniformity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N4-(2-Morpholinoethyl)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

  • N4-(2-Morpholinoethyl)pyridine-2,3-diamine
  • N4-(2-Morpholinoethyl)pyridine-3,5-diamine
  • N4-(2-Morpholinoethyl)pyridine-2,4-diamine

Comparison: N4-(2-Morpholinoethyl)pyridine-3,4-diamine is unique due to the specific positioning of the morpholine and pyridine rings, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

4-N-(2-morpholin-4-ylethyl)pyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c12-10-9-13-2-1-11(10)14-3-4-15-5-7-16-8-6-15/h1-2,9H,3-8,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRBSCNJGKZPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-71-7
Record name 4-N-[2-(morpholin-4-yl)ethyl]pyridine-3,4-diamine dihydrochloride
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